molecular formula C8H7N3O2 B428668 4-amino-5-(2-furyl)-2(1H)-pyrimidinone

4-amino-5-(2-furyl)-2(1H)-pyrimidinone

Cat. No.: B428668
M. Wt: 177.16g/mol
InChI Key: VIKMJHVQLHZSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-(2-furyl)-2(1H)-pyrimidinone is a pyrimidine derivative characterized by a furan substituent at position 5 and an amino group at position 4. Pyrimidinones are heterocyclic compounds with diverse pharmacological activities, including antifungal, anticancer, and antiviral properties . The 2-furyl group in this compound may enhance its bioactivity by increasing lipophilicity and enabling π-π interactions with biological targets .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16g/mol

IUPAC Name

6-amino-5-(furan-2-yl)-1H-pyrimidin-2-one

InChI

InChI=1S/C8H7N3O2/c9-7-5(4-10-8(12)11-7)6-2-1-3-13-6/h1-4H,(H3,9,10,11,12)

InChI Key

VIKMJHVQLHZSKD-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=C(NC(=O)N=C2)N

Canonical SMILES

C1=COC(=C1)C2=C(NC(=O)N=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 2-furyl group may enhance membrane permeability compared to smaller substituents (e.g., CH₃ or halogens) due to its aromaticity and moderate hydrophobicity .
  • Halogenated derivatives (e.g., Br, F) are often used to improve metabolic stability and target binding via halogen bonds .
  • Sugar-conjugated analogs (e.g., azvudine) exhibit antiviral activity by mimicking nucleosides .

Key Observations :

  • Pyrimidinones with aryl substituents (e.g., 2-furyl, phenyl) are typically synthesized via cyclocondensation or multicomponent reactions under acidic conditions .
  • Sugar-modified derivatives require glycosylation steps, often involving protective group chemistry .

Table 3: Activity and Toxicity Comparisons

Compound Name Antifungal IC₅₀ (µM) Anticancer Activity (Cell Line) Safety Concerns
4-Amino-5-(2-furyl)-2(1H)-pyrimidinone Not reported Not reported (potential via furan-mediated DNA intercalation) Likely moderate toxicity (based on furan analogs)
4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone Not reported Active against leukemia cells High cost (€4,916/g)
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Not applicable Carcinogenic (bladder tumors in rats) High carcinogenicity

Key Observations :

  • Furan-containing compounds (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) may pose carcinogenic risks, necessitating careful toxicity profiling for this compound .
  • Nucleoside analogs (e.g., azvudine) show promising antiviral activity but require rigorous pharmacokinetic optimization .

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